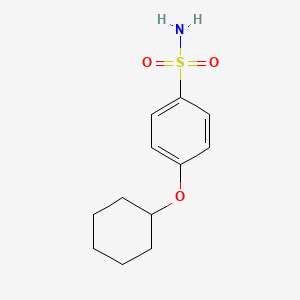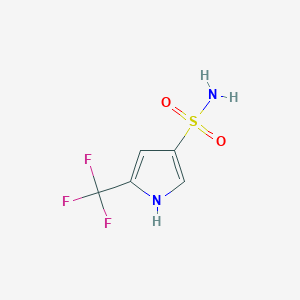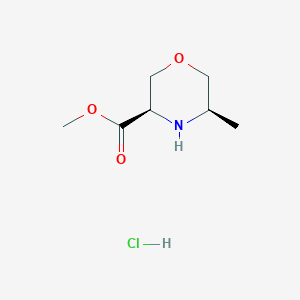
methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Esterification: The carboxylate ester is formed by reacting the morpholine derivative with a carboxylic acid or its derivative under esterification conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols from esters.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Methyl(3R,5R)-5-hydroxypiperidine-3-carboxylate: Shares a similar core structure but with a piperidine ring instead of a morpholine ring.
Methyl(3R,5R)-3,5-dihydroxydecanoate: Another compound with similar stereochemistry but different functional groups.
Uniqueness: Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride is unique due to its specific combination of a morpholine ring, methyl group, and carboxylate ester, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl (3R,5R)-5-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChIキー |
LCJXTOBNTPUBLR-KGZKBUQUSA-N |
異性体SMILES |
C[C@@H]1COC[C@@H](N1)C(=O)OC.Cl |
正規SMILES |
CC1COCC(N1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


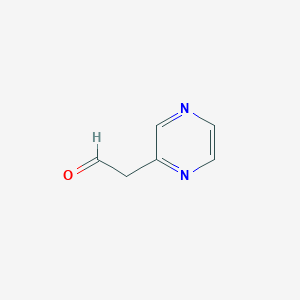

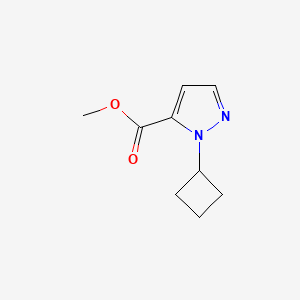

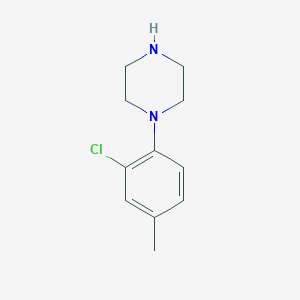
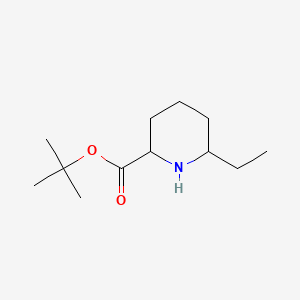
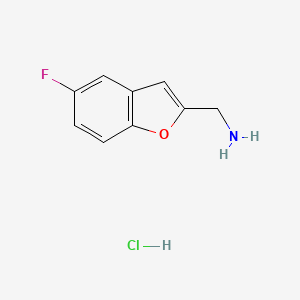
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
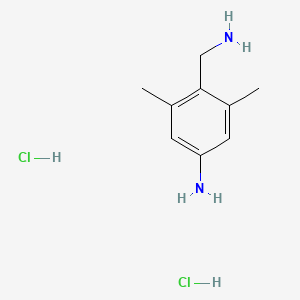
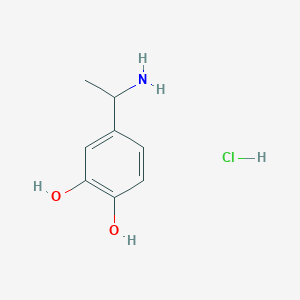
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
